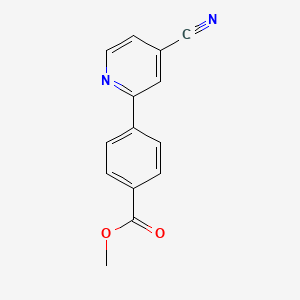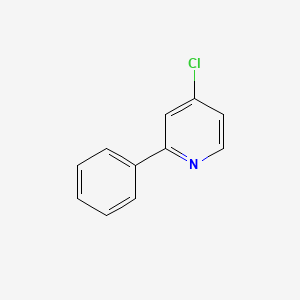
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol involves various strategies. For instance, a series of 5-substituted tetrahydrothieno[3,2-c]pyridines were synthesized using microwave irradiation and evaluated for antifungal activity, with one compound showing potent activity against Candida albicans . Another study described the synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, which involved the formation of different coordination geometries and the analysis of supramolecular interactions . Additionally, the synthesis of 2-substituted 5-(1-oxido-4-pyridyl)- and 5-(1-oxido-2-pyridyl)-1,3,4-thiadiazole derivatives was achieved by substituting a 2-methylsulfonyl group with various nucleophiles .
Molecular Structure Analysis
The molecular structure and conformational properties of related compounds have been extensively studied. A comment on a previous study highlighted the importance of intramolecular OH⋯N hydrogen bonding in the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species . Another research focused on the conformational search, spectral analysis, and electronic properties of 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine, determining the most stable conformers and analyzing their electronic structure .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse. For example, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles was achieved through a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . In another study, the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones yielded a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized through various techniques. For instance, the antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, revealing interesting antibacterial activity against certain strains . The photoluminescent properties of the ligand and its complexes were studied in methanol solution at room temperature . Additionally, the electronic properties, such as frontier orbitals and band gap energies, were calculated for 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine .
Case Studies
Several case studies have been reported where these compounds were evaluated for their biological activities. For example, the antifungal activity of tetrahydrothieno[3,2-c]pyridines was assessed, with one compound outperforming miconazole . The antimicrobial and antitubercular activities of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3'-yl-[1,2,4]-triazole were also evaluated .
Applications De Recherche Scientifique
Thiazole Biosynthesis in Organisms
The structure and function of the THI1 protein from Arabidopsis thaliana, associated with thiazole biosynthesis in eukaryotes, were studied. The protein's structure, bound to a potential intermediate of thiazole biosynthesis, offers insights into thiazole biosynthesis mechanisms in organisms (Godoi et al., 2006).
Anticancer Potential
Novel pyridine-thiazole hybrid molecules exhibited high antiproliferative activity against various cancer cell lines and normal human keratinocytes. The compounds showed selective cytotoxic action towards cancer cells, suggesting potential as anticancer agents (Ivasechko et al., 2022).
Antimicrobial and Antioxidant Activities
Synthesized pyridyl substituted thiazolyl triazole derivatives demonstrated significant antibacterial and antioxidant activities. The derivatives showed especially high activity against Gram-positive bacteria and remarkable antioxidant activity (Tay et al., 2022).
Ligand Synthesis for Metal Complexes
The synthesis of novel ligands connecting an azaheterocycle with a thiazole subunit resulted in the successful creation of heteroleptic cationic complexes of Ru(bpy)2(L). These complexes and ligands could be significant in the field of coordination chemistry (Menzel et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-2-pyridin-4-yl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-2-4-10-5-3-7/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALKTPOWWUCIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377064 |
Source


|
| Record name | 5-Methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol | |
CAS RN |
70547-50-1 |
Source


|
| Record name | 5-Methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

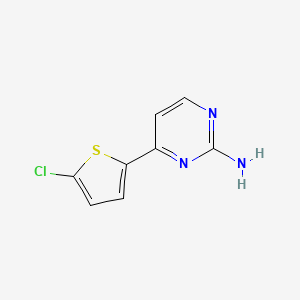
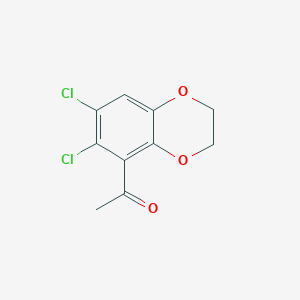
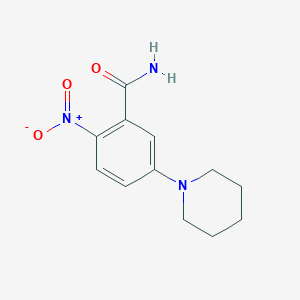
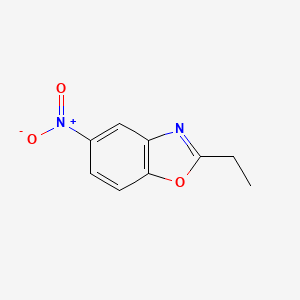
![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)
